molecular formula C24H23N3O5S2 B2377639 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683264-75-7

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2377639
CAS RN: 683264-75-7
M. Wt: 497.58
InChI Key: ZSIABYMJNIBHBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of the compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were tested for their in vitro antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized by elemental analysis and by spectroscopic techniques . For example, one of the synthesized compounds had a yield of 0.378 g (60.4%), and a melting point of 245–247°C .

Scientific Research Applications

Anticancer Applications

  • Pro-apoptotic Activity : Derivatives of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide have been synthesized and shown to exhibit pro-apoptotic activity, particularly against melanoma cancer cell lines, demonstrating potential as anticancer agents (Yılmaz et al., 2015).

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques involving 1,3-thiazol compounds, which are structurally similar to the chemical , have been explored, contributing to an understanding of the chemical's potential synthesis pathways (Jenny & Heimgartner, 1989).

  • Derivative Formation : Studies on the formation of related chemical derivatives have provided insights into possible applications and methods for manipulating the chemical structure for specific uses (Gein et al., 2019).

Antimicrobial Activity

  • Antimicrobial Effects : Certain derivatives of the compound have been shown to possess antimicrobial activities, offering potential use in treating bacterial infections (Raval, Naik, & Desai, 2012).

  • Investigation as Human Carbonic Anhydrase Inhibitors : Some studies have evaluated the compound's derivatives as inhibitors of human carbonic anhydrases, which could have implications in various therapeutic areas (Ulus et al., 2016).

  • Green Synthesis and Environmental Impact : Research into the green synthesis of related chemicals highlights the potential for environmentally friendly production methods, which is increasingly important in scientific research (Horishny & Matiychuk, 2020).

Future Directions

The compound offers promising avenues for further exploration in diverse scientific research. Given its antimicrobial activity, it could be further studied for potential applications in medical and pharmaceutical research .

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-3-4-13-27(2)34(30,31)18-11-9-16(10-12-18)22(28)26-24-25-20(15-33-24)19-14-17-7-5-6-8-21(17)32-23(19)29/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIABYMJNIBHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

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